
2-Trimethylsilanyloxy-heptanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Trimethylsilanyloxy-heptanenitrile is an organic compound characterized by the presence of a nitrile group (-CN) and a trimethylsilanyloxy group (-OSi(CH₃)₃)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Trimethylsilanyloxy-heptanenitrile can be synthesized through the cyanosilylation of aldehydes or ketones. For instance, the reaction of n-hexanal with trimethylsilyl cyanide (TMSCN) in the presence of a catalyst such as metavanadate results in the formation of this compound . The reaction conditions typically involve mild temperatures and short reaction times, with high yields.
Industrial Production Methods: Industrial production of this compound may involve similar cyanosilylation reactions, scaled up to accommodate larger quantities. The use of efficient catalysts and optimized reaction conditions ensures high throughput and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Trimethylsilanyloxy-heptanenitrile undergoes various chemical reactions, including:
Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids or amides under acidic or basic conditions.
Reduction: Reduction of the nitrile group using reagents like lithium aluminum hydride (LiAlH₄) yields primary amines.
Substitution: The trimethylsilanyloxy group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products:
Hydrolysis: Carboxylic acids or amides.
Reduction: Primary amines.
Substitution: Products vary based on the nucleophile used.
Applications De Recherche Scientifique
2-Trimethylsilanyloxy-heptanenitrile has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-trimethylsilanyloxy-heptanenitrile in chemical reactions involves the nucleophilic attack on the electrophilic carbon of the nitrile group. This can lead to the formation of various intermediates, depending on the reaction conditions and reagents used . The trimethylsilanyloxy group can also stabilize reaction intermediates, facilitating the formation of desired products.
Comparaison Avec Des Composés Similaires
- 2-Trimethylsilanyloxy-hexanenitrile
- 2-Trimethylsilanyloxy-octanenitrile
- 2-Trimethylsilanyloxy-pentanenitrile
Comparison: 2-Trimethylsilanyloxy-heptanenitrile is unique due to its specific chain length and the presence of both the nitrile and trimethylsilanyloxy groups. This combination imparts distinct reactivity and stability compared to other similar compounds .
Propriétés
Numéro CAS |
40326-17-8 |
|---|---|
Formule moléculaire |
C10H21NOSi |
Poids moléculaire |
199.36 g/mol |
Nom IUPAC |
2-trimethylsilyloxyheptanenitrile |
InChI |
InChI=1S/C10H21NOSi/c1-5-6-7-8-10(9-11)12-13(2,3)4/h10H,5-8H2,1-4H3 |
Clé InChI |
TZQRRMAFTOMBPW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C#N)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




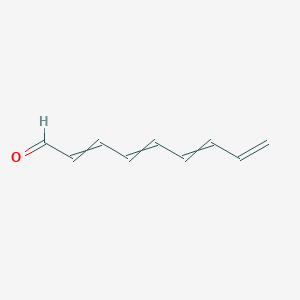
![4-Pentylphenyl 3-[4-(pentyloxy)phenyl]prop-2-enoate](/img/structure/B14669012.png)
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(2-cyanoethyl)(2-hydroxyethyl)amino]-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, tetrasodium salt](/img/structure/B14669016.png)
![methyl (1S,4aR,4bS,7E,8R,8aS,9S,10aR)-9-hydroxy-7-[2-[2-hydroxyethyl(methyl)amino]-2-oxoethylidene]-1,4a,8-trimethyl-3,4,4b,5,6,8,8a,9,10,10a-decahydro-2H-phenanthrene-1-carboxylate](/img/structure/B14669033.png)
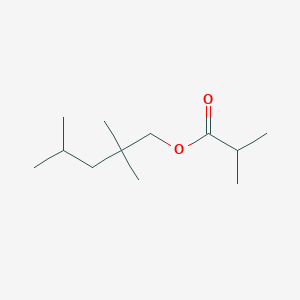
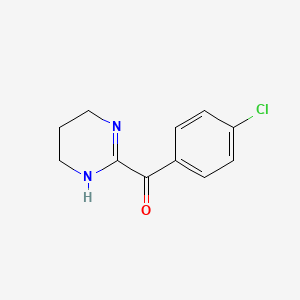
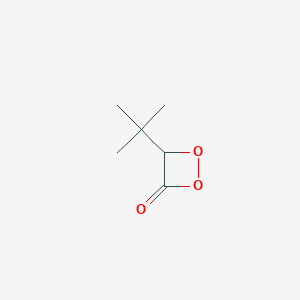
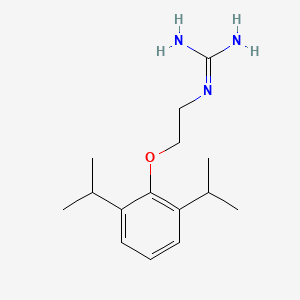

![2-(Chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-methyloxirane](/img/structure/B14669073.png)


